molecular formula C15H12N2O2 B6376524 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% CAS No. 1261919-16-7

4-(3-Acetylaminophenyl)-2-cyanophenol, 95%

Cat. No. B6376524
CAS RN: 1261919-16-7
M. Wt: 252.27 g/mol
InChI Key: YHVHBCYPYICELR-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-cyanophenol, 95% is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol and has a high purity of 95%. This compound is used in various biochemical and physiological experiments, and its mechanism of action is well-understood.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-cyanophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the study of enzyme activity, as well as in the study of the structure and function of proteins and nucleic acids. Additionally, this compound is used in the study of the metabolism of carbohydrates, lipids, and other macromolecules.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% is based on its ability to interact with proteins and nucleic acids. This compound is able to form hydrogen bonds with the proteins and nucleic acids, which in turn can lead to changes in the structure and function of the proteins and nucleic acids. Additionally, this compound is able to interact with other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% are not yet fully understood. However, studies have shown that this compound can affect the activity of enzymes, as well as the structure and function of proteins and nucleic acids. Additionally, this compound has been shown to affect the metabolism of carbohydrates, lipids, and other macromolecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Acetylaminophenyl)-2-cyanophenol, 95% in laboratory experiments is its high purity of 95%. This ensures that the compound is of the highest quality and can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 4-(3-Acetylaminophenyl)-2-cyanophenol, 95%. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, this compound could be used in the development of new drugs or therapeutic agents. Finally, this compound could be used in the development of new materials or technologies.

Synthesis Methods

4-(3-Acetylaminophenyl)-2-cyanophenol, 95% can be synthesized from 3-aminophenol and acetic anhydride in an aqueous solution. The reaction is conducted at room temperature in the presence of an acid catalyst, such as sulfuric acid. The reaction results in the formation of a yellow-colored product, which is then purified by recrystallization. The purity of the product can be determined using thin-layer chromatography.

properties

IUPAC Name

N-[3-(3-cyano-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-16/h2-8,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVHBCYPYICELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684836
Record name N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylaminophenyl)-2-cyanophenol

CAS RN

1261919-16-7
Record name N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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